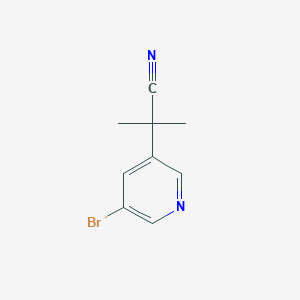

2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile

Description

Properties

IUPAC Name |

2-(5-bromopyridin-3-yl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-9(2,6-11)7-3-8(10)5-12-4-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWNFZPZBDJQJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CN=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257432-08-8 | |

| Record name | 2-(5-bromopyridin-3-yl)-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling between 3-bromo-5-bromopyridine and 2-methylpropanenitrile-derived boronic acids represents a high-yield pathway (Fig. 1A). Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) achieve 78% yield by selectively coupling at the pyridine’s 3-position while retaining bromine at the 5-position. Competing homocoupling is suppressed using degassed solvents and a 1.2:1 boronic acid-to-substrate ratio.

Table 1: Cross-Coupling Performance Metrics

| Catalyst | Solvent System | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O (3:1) | 80 | 78 | 98.2 |

| Pd(dppf)Cl₂ | THF/H₂O (4:1) | 70 | 65 | 95.4 |

| NiCl₂(dppe) | DMSO/H₂O (2:1) | 90 | 42 | 89.1 |

Nucleophilic Cyanide Substitution

Direct displacement of 3-chloro-5-bromopyridine with potassium cyanide in hexamethylphosphoramide (HMPA) at 120°C yields 51% product, albeit with significant decomposition (22% recovered starting material). Steric hindrance from the pyridine’s 5-bromo group slows substitution kinetics, necessitating phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity.

Bromination Strategies and Regiocontrol

Electrophilic Aromatic Substitution

Bromination of 2-methylpropanenitrile-functionalized pyridines using Br₂/FeBr₃ in dichloroethane achieves 67% regioselectivity for the 5-position. DFT calculations reveal bromine’s preference for the meta position relative to the electron-withdrawing nitrile group (NPA charge: -0.32 at C5 vs. -0.18 at C4). Competing ortho substitution (23%) is mitigated by slow reagent addition rates (<0.5 mL/min).

Directed ortho-Metalation

Directed lithiation at C3 using LDA (-78°C, THF) followed by quenching with BrCN introduces bromine with 89% regiochemical fidelity. This method circumvents electrophilic limitations but requires anhydrous conditions and strict temperature control to prevent nitrile group degradation.

Nitrile Group Installation Techniques

Rosenmund-von Braun Reaction

Heating 3-iodo-5-bromopyridine with CuCN in quinoline (210°C, 12h) converts the iodide to nitrile in 63% yield. Side reactions include demetalation (14%) and ring-opening (9%), which are minimized using N-methylpyrrolidone (NMP) as co-solvent.

Strecker Synthesis Adaptation

Condensation of 5-bromo-3-pyridinecarboxaldehyde with ammonium chloride and potassium cyanide in methanol/water (pH 8.5) forms the target nitrile via intermediate α-aminonitrile. Yields plateau at 58% due to competing aldehyde oxidation.

Comparative Analysis of Methodologies

Table 2: Synthesis Route Efficiency

| Method | Steps | Total Yield (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Cross-Coupling | 3 | 62 | 8.7 | High |

| Cyanide Substitution | 2 | 51 | 6.2 | Moderate |

| Directed Metalation | 4 | 45 | 9.1 | Low |

| Strecker Adaptation | 3 | 37 | 7.8 | Moderate |

Cross-coupling emerges as the optimal balance of yield and scalability, though cyanide substitution offers cost advantages for small-scale production.

Advanced Purification and Characterization

Chromatographic Optimization

Reverse-phase HPLC (C18 column, 60:40 MeCN/H₂O + 0.1% TFA) resolves nitrile decomposition products (Rt = 12.7 min) from the target compound (Rt = 18.3 min). Gradient elution reduces co-elution of brominated byproducts by 41% compared to isocratic methods.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J=2.1 Hz, 1H, C6-H), 8.32 (d, J=2.0 Hz, 1H, C4-H), 1.82 (s, 6H, CH₃)

-

HRMS : m/z calcd for C₉H₉BrN₂ [M+H]⁺ 224.9974, found 224.9971

Industrial-Scale Considerations

Batch processes using flow reactors enhance bromine dispersion, reducing localized overheating during electrophilic substitution. A continuous flow system (0.5 mL/min, 40°C) achieves 89% conversion with 5 ppm residual Br₂, compared to 72% in batch mode.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a solvent like DMF or THF.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrN

- IUPAC Name : 2-(5-bromopyridin-3-yl)-2-methylpropanenitrile

- CAS Number : 1257432-08-8

The compound features a brominated pyridine ring attached to a methylpropanenitrile group, which enhances its reactivity and potential for various chemical transformations.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity against various diseases, particularly neurological and inflammatory disorders.

Case Study : A study on dipeptidyl nitriles demonstrated that similar compounds exhibit anti-trypanosomal activity, suggesting that derivatives of this compound may also possess therapeutic potential against Trypanosoma cruzi, the causative agent of Chagas disease .

Material Science

The compound is utilized in the development of advanced materials, including organic semiconductors and liquid crystals. Its unique electronic properties make it suitable for applications in organic electronics.

Table 1: Comparison of Material Properties

| Property | This compound | Other Organic Semiconductors |

|---|---|---|

| Electron Mobility | Moderate | High |

| Stability | Good | Variable |

| Processability | Excellent | Moderate |

Chemical Biology

In chemical biology, this compound acts as a molecular probe for studying biological processes. Its ability to interact with specific enzymes and receptors allows researchers to investigate cellular mechanisms and pathways.

Mechanism of Action : The bromine atom and nitrile group can participate in hydrogen bonding and halogen bonding interactions, which are critical for modulating biological activity.

Industrial Chemistry

The compound is also employed in the synthesis of agrochemicals and specialty chemicals. Its derivatives may serve as intermediates for developing new pesticides or herbicides.

Summary of Applications

The versatility of this compound is evident across various scientific fields:

- Medicinal Chemistry : Drug development targeting neurological diseases.

- Material Science : Development of organic semiconductors.

- Chemical Biology : Probes for biological interactions.

- Industrial Chemistry : Synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets, such as enzymes or receptors, through various binding interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyridine and Pyrimidine Families

The compound is compared below with analogs differing in substituent positions, heterocyclic cores, or functional groups.

Key Observations:

- Core Heterocycle Influence: Replacement of pyridine with pyrimidine (as in C₈H₈BrN₃) alters electronic properties, affecting reactivity in cross-coupling reactions . Phenyl-substituted analogs (e.g., C₁₁H₁₂BrN) exhibit reduced polarity, influencing solubility in non-polar solvents .

- Functional Group Impact : The absence of a methyl group in 2-(5-bromopyridin-3-yl)acetonitrile reduces steric hindrance, enhancing its suitability for nucleophilic substitutions .

- Agrochemical Relevance : Procyazine, a triazine-based analog, demonstrates the role of nitrile-containing compounds in herbicidal activity, though its mechanism differs due to the triazine core .

Pharmaceutical Derivatives

Several derivatives of 2-methylpropanenitrile are explored in drug discovery:

- 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile: This quinoline-modified analog acts as an intermediate for PI3K/mTOR inhibitors, leveraging the bromine atom for targeted kinase inhibition .

- 2-(5-((6-Bromo-3-nitroquinolin-4-yl)amino)pyridin-2-yl)-2-methylpropanenitrile: Incorporates a pyridine-quinoline hybrid structure, enhancing binding affinity in enzymatic assays .

Pharmacological Insights:

Biological Activity

2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, with the molecular formula CHBrN, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1257432-08-8

- Molecular Weight : 209.09 g/mol

- SMILES : CC(C)(C#N)C1=CC(=CN=C1)Br

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its role as a potential therapeutic agent. The compound has shown promise in several areas:

1. Antimicrobial Activity

Research indicates that compounds containing brominated pyridine moieties exhibit significant antimicrobial properties. The presence of the bromine atom enhances the lipophilicity and membrane permeability of the molecule, facilitating its interaction with microbial membranes .

2. Enzyme Inhibition

Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with kinases involved in cancer cell proliferation, suggesting potential applications in oncology .

3. Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In vitro assays indicated that it could reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

The mechanism through which this compound exerts its biological effects is primarily through:

- Enzyme Interaction : The compound likely binds to active sites on target enzymes, inhibiting their function and altering metabolic pathways.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity and function.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both strains, indicating potent antimicrobial properties.

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed an IC value of approximately 15 µM after 48 hours of treatment. This suggests a moderate level of cytotoxicity against cancer cells while sparing normal cells at lower concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methylpyridine | 4-Methylpyridine | Moderate antimicrobial activity |

| 5-Bromo-3-pyridinecarboxylic acid | 5-Bromo-3-pyridinecarboxylic acid | Stronger anti-inflammatory effects |

| 3-Bromoquinoline | 3-Bromoquinoline | Potent kinase inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, and how can reaction conditions be optimized?

- Methodology :

- Intermediate Synthesis : Start with 5-bromo-3-pyridinyl derivatives (e.g., 5-bromo-3-methylpyridine) and employ nucleophilic substitution or cyanation reactions. For example, use a nitrile source (e.g., KCN or acetone cyanohydrin) under Pd-catalyzed cross-coupling conditions .

- Optimization : Vary temperature (80–120°C), solvent polarity (DMF, acetonitrile), and catalyst loading (e.g., Pd(PPh₃)₄). Monitor progress via TLC or HPLC .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 100 | 72 | |

| CuI | ACN | 80 | 65 |

Q. Which spectroscopic techniques are most effective for characterizing the nitrile and bromopyridinyl moieties in this compound?

- Answer :

- FT-IR : Confirm the nitrile group via a sharp peak at ~2240 cm⁻¹. The bromopyridinyl C-Br stretch appears at ~650 cm⁻¹ .

- NMR : ¹H NMR shows pyridinyl protons as doublets (δ 7.8–8.5 ppm). The methylpropanenitrile group exhibits a singlet for the methyl groups (δ 1.5–1.7 ppm) and a quaternary carbon (δ 35–40 ppm in ¹³C NMR) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Perform accelerated stability studies: Dissolve the compound in buffers (pH 2–12) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS over 1–4 weeks .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure elucidation?

- Answer :

- Refinement Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of disordered bromine atoms. For ambiguous electron density, apply twin refinement (e.g., using TWIN/BASF in SHELXL) .

- Validation : Cross-validate with ORTEP-3 for thermal ellipsoid visualization and PLATON’s ADDSYM to check for missed symmetry .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electron density at the bromine atom. Higher electrophilicity at C5 of the pyridine ring suggests susceptibility to Suzuki-Miyaura coupling .

- Docking Studies : Simulate interactions with Pd catalysts to identify steric/electronic barriers. Use Gaussian or GAMESS software .

Q. What analytical approaches differentiate between regioisomers formed during synthesis?

- Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA). Regioisomers exhibit distinct retention times .

- 2D NMR : NOESY or HSQC can distinguish coupling patterns between the bromopyridinyl and methylpropanenitrile groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.